molecular formula C32H16MnN8 B15285465 Manganese;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene

Manganese;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene

Cat. No.: B15285465
M. Wt: 567.5 g/mol
InChI Key: FBVMGXXZRKLOMC-UHFFFAOYSA-N
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Description

This manganese-containing compound is a highly complex macrocyclic structure featuring eight nitrogen atoms (octazanonacyclo) within a fused polycyclic framework. Its IUPAC name suggests a rigid, multi-ring system with extensive conjugation, likely contributing to unique electronic properties. Such compounds are often explored for catalytic, photocatalytic, and environmental applications due to manganese's redox versatility and ligand-binding capacity .

Properties

Molecular Formula

C32H16MnN8

Molecular Weight

567.5 g/mol

IUPAC Name

manganese;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene

InChI

InChI=1S/C32H16N8.Mn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;

InChI Key

FBVMGXXZRKLOMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Mn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese(II) phthalocyanine can be synthesized through various methods, including the molecular beam epitaxy (MBE) growth technique. This method involves the deposition of manganese and phthalocyanine molecules onto a substrate under high vacuum conditions . Another common method is the reaction of manganese salts with phthalonitrile in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of manganese(II) phthalocyanine typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process often includes the use of high-temperature reactors and specialized equipment to handle the reactants and products safely .

Chemical Reactions Analysis

Types of Reactions: Manganese(II) phthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation by molecular oxygen, which can lead to the formation of higher oxidation states of manganese .

Common Reagents and Conditions: Common reagents used in the reactions of manganese(II) phthalocyanine include molecular oxygen, hydrogen peroxide, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products: The major products formed from the reactions of manganese(II) phthalocyanine depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce manganese(III) or manganese(IV) phthalocyanine derivatives .

Mechanism of Action

The mechanism by which manganese(II) phthalocyanine exerts its effects involves its ability to undergo redox reactions. The compound can alternate between different oxidation states, allowing it to participate in various catalytic processes. The strong binding affinity of phthalocyanine ligands to manganese stabilizes the metal center and enhances its reactivity under moderate conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

  • Distorted Cubane Mn Clusters : The manganese cluster in Photosystem II (PSII) shares structural similarities with synthetic distorted cubane [Mn₄O₃X] cores (X = ligands like acetate, chloride). X-ray absorption spectroscopy reveals comparable Mn–Mn distances (~2.7–2.8 Å) and oxidation states (Mn(III)/Mn(IV)), though the PSII cluster exhibits a unique "distorted chair" geometry absent in synthetic analogs .
  • Macrocyclic Mn Complexes: describes a pentaazatetracyclo manganese complex with a similar macrocyclic backbone but fewer nitrogen atoms. The octazanonacyclo compound’s additional nitrogen sites may enhance ligand-field stabilization and redox activity .
  • Mn Coordination Polymers : Manganese acetate-EMIM ionic compounds () form linear chains of Mn²⁺ coordinated by acetate, contrasting with the macrocyclic ligand environment of the target compound, which likely imposes stricter geometric constraints .

Thermal Stability and Decomposition

  • Manganese Acetate-EMIM Complexes : Decompose in two stages: initial mass loss at 260°C (ligand dissociation) and major decomposition at 300–320°C (65–69% weight loss). This contrasts with pure manganese acetate, which decomposes in a single step at 320°C .
  • Hypothetical Thermal Behavior of Target Compound : Given its macrocyclic structure, the compound may exhibit higher thermal stability than linear coordination polymers due to rigid ligand architecture, though direct data are unavailable.

Catalytic Performance

  • Electrocatalytic CO₂ Reduction: Mn(I) diamine complexes (e.g., Mn-1, Mn-2) achieve ~85% faradaic yield for CO production with minimal H₂ co-generation, comparable to iron polypyridines but with lower overpotentials .

Reactivity and Environmental Behavior

  • Reactivity with Ammonia : MnCl₂ reacts with ammonia similarly to MgCl₂, but Mn complexes generally exhibit faster kinetics due to higher redox flexibility .
  • Environmental Mobility : In aquatic systems, manganese forms diverse complexes (e.g., uncomplexed Mn²⁺ in winter; organic complexes in other seasons). The target compound’s macrocyclic structure may resist dissociation, reducing bioavailability compared to simpler salts .

Photophysical Properties

  • Mn(I) Isocyanide Complexes : Unlike luminescent Fe(II) polypyridines, Mn(I) tricarbonyl complexes favor CO photodissociation over emission. The target compound’s extended conjugation might enable ligand-centered luminescence, though this remains speculative .

Mechanical and Material Properties

  • CdTe-Based Alloys : Mn incorporation (5%) increases hardness by ~10%, suggesting that Mn’s electronic effects enhance lattice stability. Similar effects could occur in Mn macrocycles used in material science .

Data Tables

Table 1: Structural Features Comparison

Compound Core Structure Coordination Number Key Ligands Reference
Target Mn Macrocycle Octazanonacyclo Likely 6–8 Nitrogen-rich macrocycle
PSII Mn Cluster Distorted Cubane 4 Oxo, carboxylate
Mn Acetate-EMIM Polymer Linear Chain 6 Acetate, EMIM

Table 2: Thermal Decomposition Data

Compound Decomposition Temp (°C) Mass Loss (%) Reference
Mn Acetate-EMIM (Compound I) 260 (minor), 300–320 65–69
Pure Mn Acetate 320 55
Hypothetical Target Macrocycle >300 (estimated) N/A

Table 3: Catalytic Performance Metrics

Compound Application Efficiency (%) Turnover Number Reference
Mn(I) Diamine Electrocatalysts CO₂ → CO 85 (Faradaic) ~7.5
Mn-Zeolite Catalyst Methyl Orange Degradation 90 (vs. 70 Fenton) N/A

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